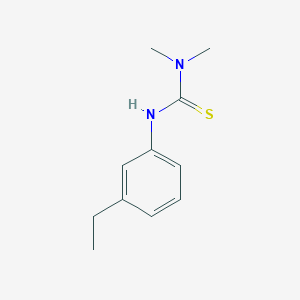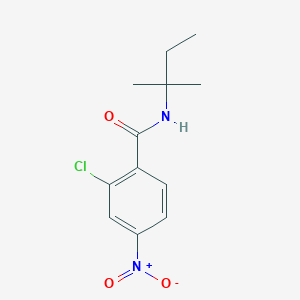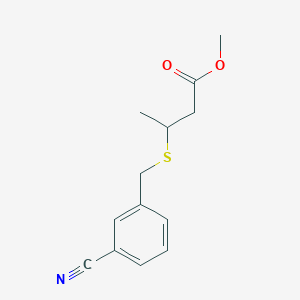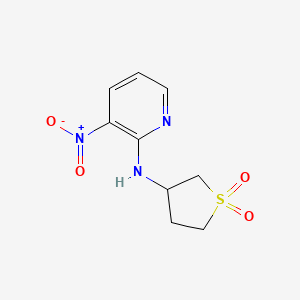
3-((3-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C9H11N3O4S and a molecular weight of 257.27 g/mol . This compound features a nitropyridine moiety attached to a tetrahydrothiophene ring, which is further oxidized to a sulfone. The presence of both nitro and sulfone groups makes this compound interesting for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 3-((3-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide involves multiple steps. One common method starts with the nitration of pyridine to form 3-nitropyridine . This intermediate is then reacted with tetrahydrothiophene under specific conditions to introduce the amino group. The final step involves the oxidation of the tetrahydrothiophene ring to form the sulfone group. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Análisis De Reacciones Químicas
3-((3-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-((3-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 3-((3-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets through its nitro and sulfone groups. These functional groups can participate in redox reactions, making the compound a potential candidate for studies involving oxidative stress and related pathways .
Comparación Con Compuestos Similares
- 3-Nitropyridine
- Tetrahydrothiophene 1,1-dioxide
- 3-((2-Nitropyridin-4-yl)amino)tetrahydrothiophene 1,1-dioxide
Propiedades
Fórmula molecular |
C9H11N3O4S |
|---|---|
Peso molecular |
257.27 g/mol |
Nombre IUPAC |
N-(1,1-dioxothiolan-3-yl)-3-nitropyridin-2-amine |
InChI |
InChI=1S/C9H11N3O4S/c13-12(14)8-2-1-4-10-9(8)11-7-3-5-17(15,16)6-7/h1-2,4,7H,3,5-6H2,(H,10,11) |
Clave InChI |
SEFIHJUTWNUZAH-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1NC2=C(C=CC=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


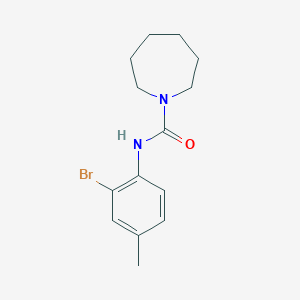
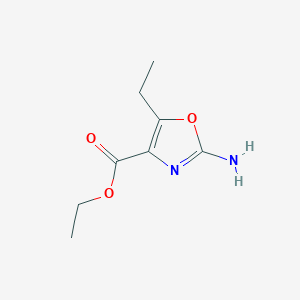
![(2'-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14913796.png)
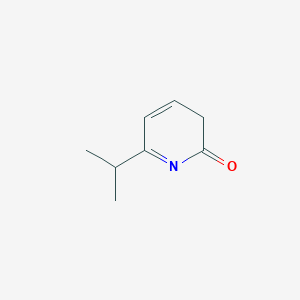
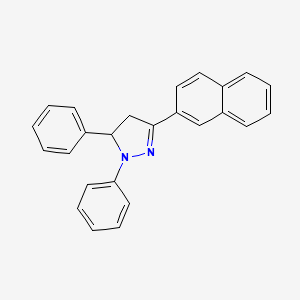

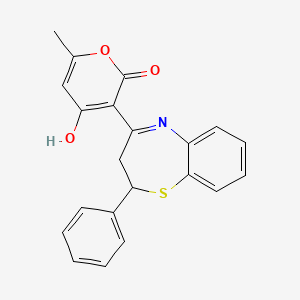
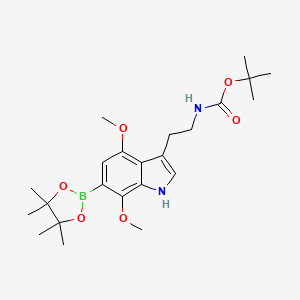
![3-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanenitrile](/img/structure/B14913841.png)
